molecular formula C17H14N2 B11864671 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile CAS No. 653597-25-2

2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile

Cat. No.: B11864671
CAS No.: 653597-25-2
M. Wt: 246.31 g/mol
InChI Key: TXSBHZAAGSZYLB-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile is a heterocyclic compound featuring an indolizine core. Indolizines are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile typically involves the reaction of 1-methyl-2-phenylindolizine-3-thioaldehyde with cyanide ions . This reaction proceeds under mild conditions and yields the desired acetonitrile derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitrile groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the indolizine core or the acetonitrile group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 2-(1-Methyl-2-phenylindolizin-3-YL)acetic acid, while reduction could produce 2-(1-Methyl-2-phenylindolizin-3-YL)ethylamine.

Scientific Research Applications

2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

    Indole: A structurally related compound with a nitrogen atom in a different position.

    Indolizine: The parent compound of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile.

    2-Phenylindolizine: A simpler analog without the acetonitrile group.

Uniqueness: this compound is unique due to the presence of both the indolizine core and the acetonitrile group, which confer distinct chemical and biological properties.

Properties

CAS No.

653597-25-2

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-(1-methyl-2-phenylindolizin-3-yl)acetonitrile

InChI

InChI=1S/C17H14N2/c1-13-15-9-5-6-12-19(15)16(10-11-18)17(13)14-7-3-2-4-8-14/h2-9,12H,10H2,1H3

InChI Key

TXSBHZAAGSZYLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CC#N

Origin of Product

United States

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